2-Amino-7-fluoropyrido[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-Amino-7-fluoropyrido[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and its structural resemblance to purines, which are essential components of nucleic acids. The presence of both amino and fluorine groups in its structure enhances its reactivity and potential for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-fluoropyrido[3,2-d]pyrimidin-4(3H)-one typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction proceeds under reflux conditions, leading to the formation of the desired pyrido[3,2-d]pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-fluoropyrido[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The amino and fluorine groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.
Cyclization Reactions: Catalysts and specific reaction conditions, such as elevated temperatures and solvents, are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-Amino-7-fluoropyrido[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitumor, antimicrobial, and anti-inflammatory agent.
Biological Research: Its structural similarity to purines makes it a valuable tool in studying nucleic acid interactions and enzyme inhibition.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-Amino-7-fluoropyrido[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of microbial proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1H-pyrrole-3-carbonitriles
- 2-Amino-7H-pyrrolo[2,3-d]pyrimidin-4-amines
- Thieno[2,3-d]pyrimidin-4(3H)-ones
Uniqueness
2-Amino-7-fluoropyrido[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of both amino and fluorine groups, which enhance its reactivity and potential biological activities. Its structural resemblance to purines also makes it a valuable compound for studying nucleic acid interactions and enzyme inhibition.
Properties
Molecular Formula |
C7H5FN4O |
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Molecular Weight |
180.14 g/mol |
IUPAC Name |
2-amino-7-fluoro-3H-pyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H5FN4O/c8-3-1-4-5(10-2-3)6(13)12-7(9)11-4/h1-2H,(H3,9,11,12,13) |
InChI Key |
SYKCIEFCJORLRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1N=C(NC2=O)N)F |
Origin of Product |
United States |
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